tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate

Catalog No.
S820299
CAS No.
1696368-40-7
M.F
C16H25NO3
M. Wt
279.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]...

CAS Number

1696368-40-7

Product Name

tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-(2-methylphenyl)propyl]carbamate

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

InChI

InChI=1S/C16H25NO3/c1-12-7-5-6-8-14(12)9-13(11-18)10-17-15(19)20-16(2,3)4/h5-8,13,18H,9-11H2,1-4H3,(H,17,19)

InChI Key

ACTRTZQAJKIOHW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)CO

tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate is an organic compound characterized by its complex molecular structure, which includes a tert-butyl group, a hydroxyl group, and a carbamate functional group. Its molecular formula is C₁₆H₂₅NO₃, and it has gained attention in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties. This compound is typically utilized as a building block in the development of various pharmaceutical agents and specialized polymers.

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate.
  • Reduction: The carbamate group can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents such as tosyl chloride.

Common reagents and conditions for these reactions include:

  • Oxidation: Pyridinium chlorochromate in an acidic medium.
  • Reduction: Lithium aluminum hydride in an inert atmosphere.
  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Research indicates that tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate exhibits significant biological activity. It has been identified as a potential anti-inflammatory agent, likely due to its ability to inhibit pro-inflammatory enzymes. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Its structural features enable it to form covalent bonds with active site residues in enzymes, influencing their activity.

The synthesis of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate typically involves several steps:

  • Starting Materials: The synthesis begins with 2-methylbenzyl alcohol and tert-butyl carbamate.
  • Protection of Hydroxyl Group: The hydroxyl group of 2-methylbenzyl alcohol is protected using a suitable protecting group (e.g., silyl ether).
  • Formation of Intermediate: The protected alcohol is reacted with an alkylating agent to introduce the propyl chain.
  • Deprotection: The protecting group is removed to yield the intermediate alcohol.
  • Carbamate Formation: The intermediate alcohol is reacted with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide to yield the final product.

This multi-step process allows for the efficient production of the compound in moderate to high yields.

tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate has diverse applications across various fields:

  • Drug Discovery: It serves as a crucial building block for synthesizing potential pharmaceutical compounds.
  • Polymer Synthesis: The compound acts as a monomer or crosslinking agent in producing specialized polymers.
  • Catalysis: It can function as a catalyst or catalyst precursor in various

Preliminary studies on interaction profiles indicate that tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate may bind to various biological targets, particularly enzymes involved in neurotransmitter regulation. These interactions could enhance its potential therapeutic effects, although detailed interaction studies are still ongoing.

Similar Compounds

Several compounds share structural similarities with tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate:

  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl N-hydroxycarbamate
  • tert-butyl N-(3-(2-methylpiperidin-yl)propyl)carbamate

Comparison with Similar Compounds

The uniqueness of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds. Its enhanced stability and reactivity make it particularly valuable for various research applications, setting it apart from other carbamates that may lack similar steric and electronic characteristics.

XLogP3

2.8

Dates

Last modified: 04-14-2024

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